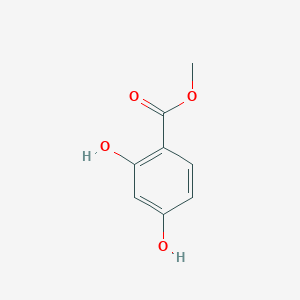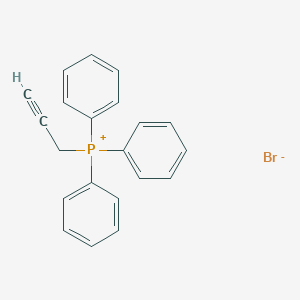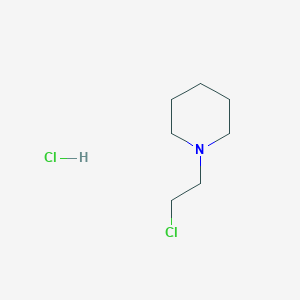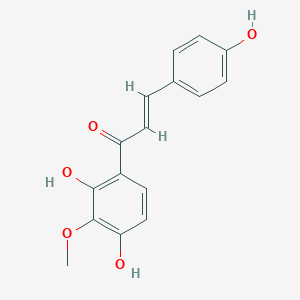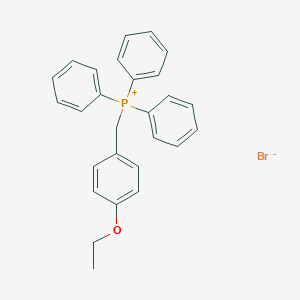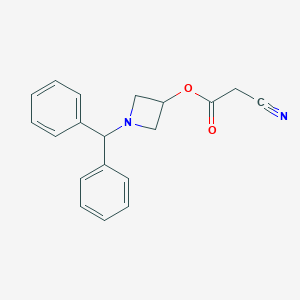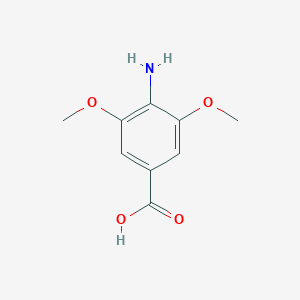
4-氨基-3,5-二甲氧基苯甲酸
描述
Synthesis Analysis
The synthesis of 4-Amino-3,5-dimethoxybenzoic acid involves complex organic reactions, starting from simple precursors. The synthesis pathway often includes steps like nitration, methoxylation, and amination. One example of a related synthesis is the preparation of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid from methyl 4-O-benzylorsellinate, showcasing the complexity and versatility of synthesizing substituted benzoic acids (Laak & Scharf, 1989).
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dimethoxybenzoic acid is characterized by its planarity and the specific orientation of its functional groups. Studies on similar compounds, such as 3,5-dimethoxybenzoic acid, reveal that these molecules tend to form planar structures and engage in hydrogen bonding, which could be indicative of the behavior of 4-Amino-3,5-dimethoxybenzoic acid in crystalline forms (Lynch et al., 1994).
Chemical Reactions and Properties
4-Amino-3,5-dimethoxybenzoic acid participates in a variety of chemical reactions, leveraging its amino and carboxylic acid functionalities. These reactions can include amide formation, esterification, and coupling reactions. The presence of electron-donating methoxy groups also influences its reactivity, potentially making the aromatic ring more susceptible to electrophilic substitution reactions.
Physical Properties Analysis
The physical properties of 4-Amino-3,5-dimethoxybenzoic acid, such as melting point, solubility, and crystal structure, are crucial for its handling and application in different domains. For instance, the crystal structure and hydrogen bonding patterns of related compounds provide insights into the solid-state properties of 4-Amino-3,5-dimethoxybenzoic acid, which can influence its solubility and melting point (Barich et al., 2004).
科学研究应用
Application in Biochemistry
- Summary of the Application: 4-Amino-3,5-dimethoxybenzoic acid is used in the study of engineered cytochrome P450 O-demethylase . This enzyme is of interest due to its potential applications in lignin bioconversion .
- Methods of Application or Experimental Procedures: The researchers enabled the peroxygenase activity of CYP199A4, a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris, by engineering a hydrogen peroxide (H2O2) tunnel . They then constructed a library of engineered CYP199A4 peroxygenases to explore their application potentials for O-demethylation of various methoxy-substituted benzoic acid derivatives .
- Results or Outcomes: The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position . This indicates potential O-demethylation of H- and G-type lignin monomers . This work reveals the feasibility of the H2O2 tunnel engineering (HTE) strategy in creating P450 peroxygenase from a mechanistic perspective .
Application in Antioxidant and Antibacterial Activities
- Summary of the Application: 4-Amino-3,5-dimethoxybenzoic acid is used in the synthesis of novel benzamide compounds, which have been studied for their antioxidant and antibacterial activities .
- Methods of Application or Experimental Procedures: The researchers synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The compounds were analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Application in Protein Sulfenation Study
- Summary of the Application: 4-Amino-3,5-dimethoxybenzoic acid is used in the synthesis of Biotin dimedone, a reagent used in the study of protein sulfenation .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Application in the Synthesis of Isocoumarin
- Summary of the Application: 4-Amino-3,5-dimethoxybenzoic acid can be used as a reactant for the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Application in the Study of Protein Sulfenation
- Summary of the Application: 4-Amino-3,5-dimethoxybenzoic acid is used in the synthesis of Biotin dimedone, a reagent used in the study of protein sulfenation .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
安全和危害
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound .
属性
IUPAC Name |
4-amino-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDQOCGPVJLBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496907 | |
| Record name | 4-Amino-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dimethoxybenzoic acid | |
CAS RN |
123039-72-5 | |
| Record name | 4-Amino-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

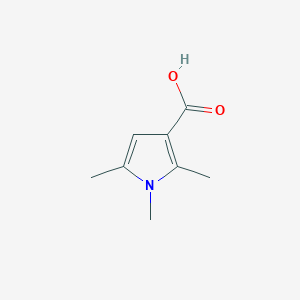
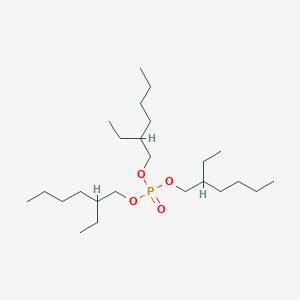
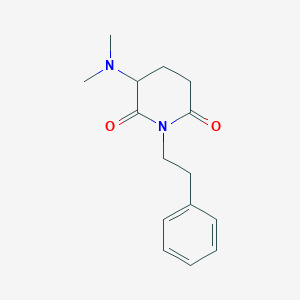
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)


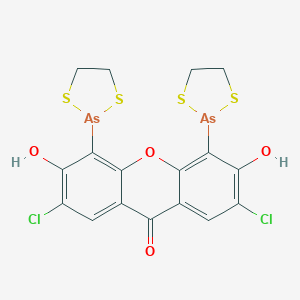
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
